molecular formula C12H19NO3 B12514831 cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester CAS No. 1263379-00-5

cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

Cat. No.: B12514831
CAS No.: 1263379-00-5
M. Wt: 225.28 g/mol
InChI Key: VTTYZMLUZRUKBA-SKDRFNHKSA-N
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Description

cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its bicyclic structure can serve as a model for understanding the behavior of similar natural compounds .

Medicine: Its structure can be modified to create analogs with specific biological activities, making it a valuable starting point for the design of new therapeutic agents .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities .

Mechanism of Action

The mechanism of action of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

  • cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
  • 2-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 5-methyl-7-oxo-, 1,1-dimethylethyl ester

Comparison: Compared to similar compounds, cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position and the tert-butyl ester group can affect the compound’s solubility, stability, and interaction with molecular targets .

Biological Activity

Chemical Identity
Cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (CAS No: 1263379-00-5) is a bicyclic compound with the molecular formula C12H19NO3C_{12}H_{19}NO_3 and a molecular weight of 225.28 g/mol. This compound features a nitrogen atom within its bicyclic structure, contributing to its unique chemical properties and potential biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The bicyclic structure allows the compound to fit into the active sites of various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms .

Potential Applications

Research indicates that this compound may have applications in multiple fields:

  • Medicinal Chemistry : It is being investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
  • Synthetic Chemistry : As a building block in the synthesis of more complex molecules, it may facilitate the creation of novel compounds with desired biological properties .

Comparative Analysis

The structural features of this compound can be compared with similar compounds to understand its uniqueness and potential advantages:

Compound Name Structural Features Unique Aspects
Cis-5-Methyl-7-Oxo-2-Aza-Bicyclo[3.2.0]HeptaneMethyl group substitution on the bicyclic structureInfluences reactivity and biological interactions
1-Amino-cyclohexanecarboxylic AcidDifferent bicyclic structure without nitrogenSimpler structure, less complex reactivity
1,3-Dihydroxybicyclo[3.3.0]octaneHydroxyl groups instead of carbonyl and nitrogenDifferent functional groups leading to varying reactivity

This table highlights how the methyl substitution at the 5-position can affect the compound's reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane derivatives. For instance, one study demonstrated that modifications to the bicyclic core significantly influenced the inhibitory potency against specific enzymes involved in metabolic pathways, suggesting that fine-tuning its structure could enhance its therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the bicyclic core through cyclization reactions.
  • Selective methylation to introduce the methyl group.
  • Oxidation using agents like PCC (Pyridinium chlorochromate) to introduce the keto group.

These methods are crucial for producing high-purity compounds for biological testing .

Biological Testing Results

In vitro studies have shown that cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in targeted cells, which warrants further investigation into its efficacy and safety profiles in vivo .

Properties

CAS No.

1263379-00-5

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1S,5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-12(4)7-8(14)9(12)13/h9H,5-7H2,1-4H3/t9-,12+/m1/s1

InChI Key

VTTYZMLUZRUKBA-SKDRFNHKSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1C(=O)C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CCN(C1C(=O)C2)C(=O)OC(C)(C)C

Origin of Product

United States

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